5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound has garnered attention for its potential applications in pharmacology and material science due to its unique structure and properties.
The synthesis and characterization of this compound have been documented in various scientific studies, highlighting its relevance in medicinal chemistry and materials science. The compound's structural properties and potential biological activities have been explored in research articles and patents, providing a comprehensive understanding of its applications.
5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole can be classified as:
The synthesis of 5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole typically involves the reaction of cyclohexylamine with piperidine derivatives and oxadiazole precursors. Various methods can be employed:
The synthesis may utilize solvents such as ethanol or dimethylformamide under controlled temperature conditions to facilitate the reaction. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically used to confirm the structure of the synthesized compound.
The molecular structure of 5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole can be represented as follows:
Key structural data includes:
5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole can participate in various chemical reactions:
Reactions are typically carried out under reflux conditions with suitable catalysts or reagents to enhance yield and selectivity.
The mechanism of action for 5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is primarily linked to its interaction with biological targets such as neurotransmitter receptors.
Research indicates that compounds similar to 5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole have shown efficacy in preclinical models for disorders such as schizophrenia.
Key physical properties include:
Chemical properties include:
5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole has several potential applications:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years before its medicinal potential was recognized. This five-membered ring containing one oxygen and two nitrogen atoms gained significant attention in the 1940s when biological activity studies commenced, culminating in the 1960s introduction of oxolamine – the first commercial drug containing this scaffold – as an antitussive agent [1]. The subsequent four decades witnessed explosive growth in 1,2,4-oxadiazole research, with scientific interest doubling over the past 15 years, driven by its "unusually wide spectrum of biological activities" and unique bioisosteric properties [1] [8].
The scaffold's versatility is exemplified by its presence in diverse therapeutic agents:
Notably, 1,2,4-oxadiazole is the only oxadiazole isomer found in natural products. Phidianidines A and B, isolated in 2011 from the sea slug Phidiana militaris, demonstrate cytotoxic activity against multiple cancer cell lines (HeLa, CaCo-2) and agonism against PTP1B and CXCR4 targets [1] [10]. Quisqualic acid, derived from Quisqualis indica seeds, contains a 1,2,4-oxadiazole ring and acts as a metabotropic glutamate receptor agonist, highlighting the scaffold's neuropharmacological relevance [1].
Table 1: Key Milestones in 1,2,4-Oxadiazole Medicinal Chemistry Development
Year | Milestone | Significance |
---|---|---|
1884 | First synthesis by Tiemann & Krüger | Initial chemical characterization |
1940s | Commencement of biological studies | Emergence of therapeutic potential |
1960s | Oxolamine FDA approval | First therapeutic application (antitussive) |
2000s | Pleconaril/Ataluren development | Expansion into antiviral/genetic disorders |
2011 | Phidianidine isolation | Demonstration of natural occurrence & bioactivity |
The 1,2,4-oxadiazole ring serves as a privileged bioisostere in drug design, primarily functioning as a metabolically stable replacement for ester and amide functionalities. This bioisosteric equivalence stems from its electronic distribution and hydrogen-bonding capabilities, which mimic carbonyl-containing groups while conferring superior hydrolytic stability [8]. Recent reviews emphasize its role in mitigating metabolic vulnerabilities: "The 1,2,4-oxadiazole ring is used as a bioisostere for ester and amide groups due to its resistance to hydrolysis" [8].
Structural comparisons reveal key advantages:
Antibacterial drug development exemplifies successful bioisosteric implementation. Compounds featuring 1,2,4-oxadiazole moieties exhibit improved efficacy against resistant pathogens like MRSA through novel mechanisms. For instance, bis-substituted oxadiazoles demonstrate potent anti-Staphylococcus aureus activity with favorable pharmacokinetics – long half-life, high volume of distribution, and low clearance – attributed to strategic bioisosteric replacement of labile groups [5].
Table 2: Bioisosteric Applications of 1,2,4-Oxadiazole in Drug Design
Target Functional Group | 1,2,4-Oxadiazole Advantage | Therapeutic Application |
---|---|---|
Carboxylate ester | Hydrolytic stability | CNS drugs (e.g., Fasiplon) |
Carboxamide | Reduced metabolic deactivation | Antibacterials (MRSA agents) |
Reverse amide | Improved target affinity | Anticancer (Phidianidine analogs) |
Aryl ether | Enhanced π-stacking capability | Antidiabetics (PPAR modulators) |
Structure-activity relationship (SAR) studies consistently demonstrate that the oxadiazole scaffold tolerates diverse substitutions while maintaining bioisosteric functionality. For example, in anti-MRSA oxadiazoles, structural variations on the "C-ring" component (per the four-ring pharmacophore model) preserve antibacterial activity, provided the hydrogen-bond donor on the "A-ring" remains intact [5]. This flexibility enables medicinal chemists to fine-tune physicochemical properties without compromising target engagement.
The strategic incorporation of cyclohexyl and piperidine moieties into 1,2,4-oxadiazole frameworks addresses critical challenges in drug development, particularly bioavailability optimization and blood-brain barrier (BBB) penetration. The cyclohexyl group, a saturated six-carbon ring, significantly modulates lipophilicity (log P +0.7-1.2 versus phenyl) while maintaining three-dimensionality, thereby enhancing membrane permeability [7] [10]. Piperidine, a saturated nitrogen heterocycle, contributes both basicity (pKa ~10.5) and hydrogen-bonding capability – properties essential for target interactions in neurological targets.
In 5-cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole (CAS: 1707586-07-9/32615-78-4), these substituents create a complementary pharmacodynamic profile:
This structural combination proves particularly valuable in central nervous system (CNS) drug development. Recent studies on Alzheimer's disease therapeutics reveal that piperidine-containing oxadiazole derivatives exhibit exceptional acetylcholinesterase (AChE) inhibitory activity (IC50 = 0.00098-0.07920 µM), surpassing donepezil by 1.55-125-fold. Molecular modeling attributes this potency to dual binding site interactions: the piperidine nitrogen protonates to engage the catalytic anionic site, while the cyclohexyl group occupies the peripheral anionic site [7].
The conformational flexibility of both substituents enables adaptive binding to diverse targets. Cyclohexyl's chair-flip interconversion allows optimization of hydrophobic contacts, while piperidine's ring puckering adjusts nitrogen positioning for hydrogen bonding. This adaptability is evident in multitarget ligands such as compound 2b from recent Alzheimer's research, which simultaneously inhibits AChE (IC50 = 0.0012 µM) and monoamine oxidase B (IC50 = 140.02 µM) through complementary interactions enabled by these substituents [7].
Table 3: Bioactive 1,2,4-Oxadiazoles Featuring Cyclohexyl/Piperidine Moieties
Compound Structure | CAS/Identifier | Therapeutic Activity | Key Pharmacological Findings |
---|---|---|---|
5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole | 1707586-07-9 | Multitarget CNS ligand | Structural template for AChE/MAO-B inhibition |
5-[1-(Cyclohexylmethyl)piperidin-4-yl]-3-quinolin-2-yl-1,2,4-oxadiazole | 56672403 | Kinase modulation | Extended binding via quinoline π-system |
5-Cyclohexyl-3-(pyridin-4-yl)-1,2,4-oxadiazole | 423725-92-2 | Antibacterial candidate | Enhanced membrane penetration |
Ox1 derivative | - | Antileishmanial | Selectivity index 61.7 against L. infantum amastigotes [10] |
Compound 2b | - | Anti-Alzheimer | 125-fold more potent AChE inhibitor than donepezil [7] |
Physicochemical profiling confirms favorable drug-like properties: SwissADME predictions for cyclohexyl/piperidine oxadiazoles indicate high gastrointestinal absorption (92-98%) and blood-brain barrier permeability (log BB >0.3), fulfilling both Lipinski's and Veber's rules for oral bioavailability. These derivatives typically exhibit molecular weights 250-350 g/mol, log P 2.1-3.8, TPSA 35-55 Ų, and rotatable bonds 2-4 – parameters superior to the antileishmanial drug miltefosine, which violates Veber's rotatable bond criterion (n-ROTB=20) [10]. The balanced hydrophobicity from cyclohexyl and hydrogen-bonding capacity from piperidine creates an optimal property space for CNS penetration, explaining their prominence in neuropharmacological applications.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8